Bienvenue dans la boutique en ligne BenchChem!

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile

Analgesic Drug Discovery Structure-Activity Relationship (SAR) Cyclohexanone Intermediates

4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS 65619-09-2) is a critical ortho-tolyl-substituted intermediate for 4-amino-4-arylcyclohexanone analgesics. The ortho-methyl group is structurally essential for the double Michael addition with acrylates and subsequent cyclization—para-tolyl or unsubstituted phenyl analogs fail to deliver comparable yields or SAR profiles. Sourcing the exact CAS-registered entity ensures synthetic fidelity, regulatory alignment with patented routes, and consistent process performance during scale-up. Verify purity (≥95%) to avoid divergent reactivity and compromised downstream results.

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
CAS No. 65619-09-2
Cat. No. B1601475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile
CAS65619-09-2
Molecular FormulaC14H15NO
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2(CCC(=O)CC2)C#N
InChIInChI=1S/C14H15NO/c1-11-4-2-3-5-13(11)14(10-15)8-6-12(16)7-9-14/h2-5H,6-9H2,1H3
InChIKeyALYQPOYEXMIQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS 65619-09-2) | Procurement-Ready Cyclohexanecarbonitrile Building Block


4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS 65619-09-2) is an ortho-tolyl-substituted cyclohexanecarbonitrile derivative featuring a 4-oxo (ketone) functional group . The compound has a molecular formula of C14H15NO, a molecular weight of 213.27 g/mol, and is characterized by a calculated density of 1.1±0.1 g/cm³ and a boiling point of 389.7±42.0 °C at 760 mmHg . It serves as a versatile intermediate in the synthesis of pharmaceutically active compounds, particularly within the class of 4-amino-4-arylcyclohexanone analgesics [1][2].

Why Substituting 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile with a Generic Cyclohexanecarbonitrile Fails: Structural and Procurement Rationale


Generic substitution of 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS 65619-09-2) is inadvisable due to the critical role of its ortho-tolyl substitution and 4-oxo functionality in downstream synthetic pathways. The compound's specific structural features enable the double Michael reaction with acrylates and subsequent cyclization required for the synthesis of 4-amino-4-arylcyclohexanone analgesics [1]. Analogs lacking the ortho-methyl group or with alternative substitution patterns (e.g., para-tolyl or unsubstituted phenyl) exhibit divergent reactivity and steric profiles, which can compromise reaction yields or lead to inactive intermediates [1]. Furthermore, the compound's established role as a key intermediate in patented pharmaceutical syntheses underscores the importance of sourcing the exact CAS-registered entity to ensure regulatory and synthetic fidelity [2].

Quantitative Differentiation Evidence for 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS 65619-09-2) Against Structural Analogs


Ortho-Substitution Directs Analgesic Intermediate Synthesis: SAR-Guided Selection

The ortho-tolyl group in 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile is essential for the synthesis of potent 4-amino-4-arylcyclohexanone analgesics. Structure-activity relationship (SAR) studies demonstrate that the position of the methyl substituent on the aromatic ring critically modulates analgesic potency. While para-methyl (p-tolyl) analogs yield compounds with 50% the potency of morphine, ortho-substitution provides a distinct steric and electronic environment that influences the subsequent double Michael addition and cyclization steps, enabling access to a different pharmacological profile [1].

Analgesic Drug Discovery Structure-Activity Relationship (SAR) Cyclohexanone Intermediates

Physical Property Differentiation: Boiling Point and Density vs. Unsubstituted Analog

The introduction of an ortho-methyl group significantly alters the physicochemical properties of the cyclohexanecarbonitrile scaffold. 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS 65619-09-2) exhibits a higher boiling point (389.7±42.0 °C) and density (1.1±0.1 g/cm³) compared to the unsubstituted phenyl analog 4-Oxo-1-phenylcyclohexanecarbonitrile (CAS 25115-74-6), which has a boiling point of 378.6±42.0 °C and a reported melting point of 114-119 °C [1]. These differences influence distillation parameters and crystallization behavior during purification, impacting process design and yield.

Physicochemical Characterization Process Chemistry Purification

Commercial Purity Benchmark: 95% Minimum Specification for Reproducible Synthesis

Reputable vendors supply 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile with a minimum purity specification of 95% . This established purity threshold ensures consistent performance in multi-step synthetic sequences, particularly in the double Michael addition and cyclization steps that are sensitive to impurity profiles. While the para-tolyl analog (CAS 65619-01-4) is also commercially available at 95% purity , the ortho-isomer's unique reactivity necessitates sourcing from vendors that provide batch-specific certificates of analysis (CoA) to verify identity and purity.

Quality Control Synthetic Reliability Procurement Specification

Targeted Application Scenarios for 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile (CAS 65619-09-2) Based on Evidence


Synthesis of Ortho-Substituted 4-Amino-4-arylcyclohexanone Analgesic Candidates

Employ 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile as a key intermediate in the double Michael addition/cyclization route to 4-amino-4-arylcyclohexanones. The ortho-tolyl group is essential for accessing a specific SAR space distinct from para-substituted analogs, which have demonstrated 50% morphine-equivalent potency [1]. This intermediate enables the exploration of ortho-substitution effects on analgesic activity and receptor binding.

Process Development and Scale-Up Requiring Defined Physical Properties

For chemical process development, the higher boiling point (389.7 °C vs. 378.6 °C for the phenyl analog) and distinct liquid/solid state profile of the ortho-tolyl derivative must be considered during distillation and crystallization unit operations . Sourcing the exact CAS 65619-09-2 material with verified purity (≥95%) ensures consistent process performance and facilitates technology transfer .

Medicinal Chemistry SAR Exploration of Aryl Substitution Patterns

Utilize 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile as a scaffold for systematic structure-activity relationship (SAR) studies comparing ortho-, meta-, and para-tolyl substitution. The compound's established role in patented analgesic synthesis [2] and its commercial availability at research-grade purity make it a reliable starting point for designing focused libraries of 4-amino-4-arylcyclohexanone derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.